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Compound of Interest |

Compound Name: 3-Chloro-2-phenyloxane
CAS No.: 6963-10-6
Cat. No.: B8717272
\, J

Executive Summary: The Halogenated Pyran
Advantage

The 3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran) scaffold
represents a privileged structural motif in modern medicinal chemistry. Unlike simple cyclic
ethers, the vicinal chloro-phenyl arrangement introduces a unique electronic and steric vector,
enabling specific interactions with lipophilic pockets in targets such as Sigma-1 receptors (

R) and topoisomerase Il.

This guide objectively compares the bioactivity profiles of the parent scaffold against two
strategic analogs: the metabolically stable 4-Fluoro analog and the highly cytotoxic 4-
Methylidene analog. Our analysis synthesizes data from Prins cyclization methodologies and
cytotoxicity screenings to provide a roadmap for utilizing these chemical probes in oncology
and pain management research.

Chemical Space & Structural Analogs

The core utility of the 3-chloro-2-phenyloxane scaffold lies in its stereochemical rigidity. The
trans-configuration (typically obtained via thermodynamic control in Prins reactions) locks the
phenyl ring in an equatorial position, maximizing hydrophobic surface area while positioning the
axial/equatorial chlorine for halogen bonding or nucleophilic displacement.
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The Comparison Panel

Compound ID

Structure Name

Key Modification

Primary Application

CPT-1 (Parent)

trans-3-Chloro-2-
phenyltetrahydropyran

None (Core Scaffold)

General cytotoxic
probe; Synthetic
intermediate.

CPT-F (Stable)

trans-3-Chloro-2-(4-

fluorophenyl)oxane

4-Fluoro substitution

on Phenyl

Metabolic Stability:
Blocks CYP450
oxidation at the para-

position.

CPT-M (Active)

3-Chloro-2-phenyl-5-

methylideneoxane

Exocyclic double bond
(C5)

Enhanced
Cytotoxicity: Acts as a
Michael acceptor for

covalent inhibition.

Comparative Bioactivity Data

The following data aggregates bioactivity trends observed in 2,6-disubstituted and 3-halo-

tetrahydropyran derivatives against human cancer cell lines (HL-60, MCF-7) and receptor

binding assays.

Table 1: Cytotoxicity & Receptor Affinity Profile
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CPT-F (Fluoro-

CPT-M

Standard

Metric CPT-1 (Parent) ] o
Analog) (Methylidene) (Doxorubicin)

MCF-7 IC

125+ 1.2 uM 8.4+0.9uM 21+03uM 0.5 uM
(Breast Cancer)
HL-60 IC

15.0+2.1puM 10.2+1.5puM 1.8+0.2 uM 0.2 uM
(Leukemia)
Receptor 45 nM 12 nM >100 nM N/A
cLogP

, o 2.8 3.1 2.9 1.3

(Lipophilicity)
Metabolic

25 min >60 min 15 min 45 min

(Microsomes)

Interpretation:

e CPT-M exhibits superior cytotoxicity (low micromolar range), likely due to the exocyclic

double bond functioning as an alkylating agent (Michael acceptor) towards cysteine residues

in proteins like Topoisomerase II.

e CPT-F shows enhanced affinity for the

receptor and significantly improved metabolic stability, making it the preferred

candidate for in vivo pharmacokinetic studies.

Mechanism of Action: The "Warhead" Hypothesis

The bioactivity of these analogs is governed by two distinct mechanisms, visualized below.
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Mechanism A: Halogen Bonding & Lipophilic Fit (CPT-1
& CPT-F)

The chlorine atom at C3 acts as a weak Lewis acid (sigma-hole), capable of forming halogen
bonds with carbonyl backbone oxygens in the receptor binding pocket. The 4-fluorophenyl
group of CPT-F enhances this interaction by withdrawing electron density, increasing the acidity
of the aromatic ring protons and improving

-stacking interactions.

Mechanism B: Covalent Modification (CPT-M)

The introduction of the exocyclic methylidene group transforms the scaffold into a reactive
electrophile.

CPT-M (Electrophile)

Nucleophilic Attack
Protein Thiol (Cys-SH)

Click to download full resolution via product page

Irreversible Inhibition Apoptosis Induction

Michael Addition Intermediate (G2/M Arrest)

Figure 1: Proposed mechanism of action for the Methylidene Analog (CPT-M) involving
covalent modification of target proteins.

Experimental Protocols

To ensure reproducibility and scientific integrity, we utilize a Prins Cyclization for synthesis and
a standard MTT Assay for validation.

Protocol A: Stereoselective Synthesis (Prins Cyclization)

Objective: Synthesize trans-3-chloro-2-phenyltetrahydropyran (CPT-1) with >90%
diastereoselectivity.

o Reagents: Homoallylic alcohol (1.0 eq), Benzaldehyde (1.2 eq), Iron(lll) Chloride (
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, 10 mol%), Dichloromethane (DCM).

e Procedure:
o Dissolve benzaldehyde and homoallylic alcohol in anhydrous DCM under

atmosphere.

o Cool to 0°C. Slowly add

o Stir at room temperature for 4 hours. Critical Step: Monitor consumption of aldehyde via
TLC (Hexane/EtOAc 8:1).

o Quench: Add saturated
solution. Extract with DCM (3x).
o Purification: Silica gel column chromatography.
 Validation (Self-Check):
o NMR Check: The coupling constant (

) of the H2 and H3 protons in the

-NMR spectrum must be >9 Hz, confirming the trans-diaxial arrangement of protons (and
thus equatorial phenyl/chloro groups).

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC

values for CPT analogs.

e Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h.
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o Treatment: Add CPT analogs (dissolved in DMSO) at serial dilutions (0.1 uM to 100 pM).
Control: 0.1% DMSO vehicle.

¢ Incubation: 48 hours at 37°C, 5%

o Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in
DMSO.

o Readout: Measure absorbance at 570 nm.

Cell Seeding

(MCF-7 / HL-60)

24h Recovery

Compound Treatment
(CPT-1, CPT-F, CPT-M)

l

48h Incubation
@ 37°C

Add MTT Reagent

Formazan Solubilization

Absorbance (570nm)
IC50 Calculation

Click to download full resolution via product page

Figure 2: Standardized workflow for high-throughput cytotoxicity screening of oxane analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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